(4{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}phenyl)methanol
Overview
Description
“(4{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}phenyl)methanol” is a chemical compound that belongs to the class of organic compounds known as 4-benzylpiperidines . It has a linear formula of C13H10F3NO2 . This compound is used in scientific research and has diverse applications, ranging from drug discovery to material science, due to its unique properties and potential for synthesis of novel compounds.
Synthesis Analysis
The synthesis of this compound involves various synthetic approaches applied in preparing pharmacologically active decorated diazines . The synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents will be intensively explored .Molecular Structure Analysis
The molecular structure of this compound is complex and involves various elements including carbon, hydrogen, fluorine, nitrogen, and oxygen . The structure is defined by the arrangement of these atoms and their chemical bonds .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse and can lead to a wide range of pharmacological applications . These reactions are influenced by the presence of the pyrimidine scaffold, a widespread two-nitrogen containing compounds in nature .Scientific Research Applications
Crystal Structure and Synthesis
- The compound "(4{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}phenyl)methanol" is structurally related to a range of pyrimidine derivatives that are significant in various scientific applications. A study presented the crystal structure of a pyrimidine fungicide, showcasing the intricate details of the molecular arrangement and interactions, such as hydrogen bonds and dihedral angles between the pyrimidine ring and other components (Kang, Kim, Park, & Kim, 2015). Similarly, a pyrimidine compound was structurally analyzed, revealing the nonplanar nature of the pyrimidine ring and its angular relationships with phenyl rings, indicating the compound's potential structural diversity (Akkurt et al., 2003).
Structural Investigation and Dissociation Parameters
- The structural investigation of a pyrimidine derivative demonstrated the compound's planarity and specific dihedral angles, contributing to our understanding of its molecular geometry and potential interactions (Gao, Chen, Yang, & Wang, 2010). Moreover, the dissociation constants and thermodynamic parameters of pyrimidine derivatives were meticulously studied, providing insight into their chemical behavior in different solvent systems and temperatures, which is crucial for their application in various scientific fields (Bhesaniya & Baluja, 2014).
Catalytic Applications and Chemical Synthesis
- Pyrimidine derivatives have been synthesized and utilized in catalytic processes. For instance, a study described the efficient application of a prolinol-derived ligand in the catalytic enantioselective addition of terminal alkynes to cyclic imines, leading to chiral propargylic sulfamidates with high yields and enantioselectivities (Munck, Monleón, Vila, & Pedro, 2017). Another study explored the antimicrobial activity of pyrimidine methanone derivatives, highlighting their potential in medicinal applications (Chaudhari, 2012).
Optical Properties and Structural Analysis
- The optical properties of pyrimidine derivatives, such as their nonlinear optical (NLO) characteristics, were examined, emphasizing their significance in fields like medicine and NLO technologies. The study provided a detailed comparison between DFT/TDDFT calculations and experimental findings, revealing the potential of these compounds in high-tech applications (Hussain et al., 2020). Structural and mechanistic insights into substituted perimidine compounds were reported, including the synthesis and analysis of their solid-state structures and quantum mechanics probing, which are essential for understanding their chemical properties and potential applications (Anga, Biswas, Kottalanka, Mallik, & Panda, 2014).
Future Directions
The future directions for this compound involve its potential use in the development of novel and promising fungicides . It has shown higher antifungal activity against Phomopsis sp., with an inhibition rate of 100% compared to that of Pyrimethanil . This suggests that it could be a promising candidate for the development of new antifungal agents .
Biochemical Analysis
Biochemical Properties
(4{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}phenyl)methanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with hydroxymethyl groups, which are crucial in various biochemical processes . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and activity of the target biomolecules.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, it can impact cell signaling pathways by binding to specific receptors or enzymes, leading to changes in cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes or receptors, and either inhibit or activate their function. This binding often involves specific interactions with amino acid residues in the active site of the enzyme or receptor . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response . High doses of this compound can lead to toxicity, affecting various organs and systems in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can influence the levels of metabolites and the overall metabolic flux within cells . The compound’s metabolism may involve oxidation, reduction, or conjugation reactions, which can alter its activity and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within different cellular compartments . The distribution of this compound can influence its biological activity and the extent of its effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. Targeting signals or post-translational modifications may direct this compound to specific compartments or organelles within the cell . The localization of this compound can influence its interactions with other biomolecules and its overall biological effects.
Properties
IUPAC Name |
[4-[2-(trifluoromethyl)pyrimidin-4-yl]oxyphenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)11-16-6-5-10(17-11)19-9-3-1-8(7-18)2-4-9/h1-6,18H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQRGXPTVRKHGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OC2=NC(=NC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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